molecular formula C16H14N2O2S B2541585 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 854137-28-3

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2541585
CAS No.: 854137-28-3
M. Wt: 298.36
InChI Key: CBZFAALRJVBHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is a chemical compound offered for research purposes. It belongs to the class of 2-thioxoimidazolidin-4-one derivatives, which are recognized in scientific literature for their potential pharmaceutical applications . These hydantoin derivatives are of significant interest in medicinal chemistry, particularly for their documented antibacterial and antibiofilm properties against challenging pathogens like Staphylococcus aureus . The core 2-thioxoimidazolidin-4-one ring structure is considered essential for this biological activity . Researchers are exploring these compounds to develop new antimicrobial agents that can address issues of multi-drug resistance and biofilm formation, which are major obstacles in treating persistent infections . The specific research value of this compound lies in its structural features, which can be investigated to understand structure-activity relationships and mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-17-11-15(19)18(16(17)21)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFAALRJVBHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Methylglycine Derivatives

The most direct route involves cyclocondensation between N-methylglycine (sarcosine) and 4-phenoxyphenyl isothiocyanate under basic aqueous conditions. This single-step methodology parallels the approach used for analogous 2-thioxoimidazolidin-4-ones documented in recent studies. The reaction proceeds through nucleophilic attack of the glycine amine on the isothiocyanate’s electrophilic carbon, followed by intramolecular cyclization:

$$
\text{CH}3\text{NHCH}2\text{COOH} + \text{4-PhO-C}6\text{H}4\text{NCS} \xrightarrow{\text{Na}2\text{CO}3, \text{H}2\text{O}} \text{Target Compound} + \text{CO}2 + \text{H}_2\text{O}
$$

Key parameters:

  • Molar ratio : 1:1.05 (sarcosine:isothiocyanate)
  • Temperature : 60-70°C for 6-8 hours
  • Yield : 72-78% after recrystallization from ethanol/water

Thiourea Cyclization Pathway

Alternative routes utilize methylamine and 4-phenoxyphenyl thiourea derivatives as precursors. This two-step process first generates a substituted thiourea intermediate, which undergoes base-mediated cyclization with phosgene equivalents:

$$
\text{Step 1: CH}3\text{NH}2 + \text{4-PhO-C}6\text{H}4\text{NCS} \rightarrow \text{CH}3\text{NH-C(S)-NH-C}6\text{H}4\text{OPh-4}
$$
$$
\text{Step 2: Cyclization with COCl}
2 \rightarrow \text{Target Compound} + 2\text{HCl}
$$

Reaction conditions require strict temperature control (0-5°C during phosgene addition) to prevent N-chlorination side reactions. Yields typically reach 65-70% with HPLC purity >95%.

Critical Process Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation
  • Ethereal solvents (THF, dioxane) provide better crystallinity but lower yields (Table 1)

Table 1: Solvent Effects on Cyclocondensation Yield

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 92
THF 7.5 65 98
Acetonitrile 37.5 71 95
Ethanol 24.3 68 97

Data adapted from

Catalytic Enhancements

Recent advances employ phase-transfer catalysts to improve interfacial reactions between aqueous and organic phases. Tetrabutylammonium bromide (TBAB) at 5 mol% increases yields to 83% by facilitating sarcosine dissolution in toluene/water biphasic systems.

Purification Methodologies

Recrystallization Optimization

The compound’s limited solubility in non-polar solvents necessitates mixed solvent recrystallization. Optimal conditions use:

  • Ethanol/water (4:1 v/v)
  • Cooling rate: 0.5°C/min to 4°C
  • Final purity: 95.2% by qNMR

Chromatographic Techniques

For analytical-grade material, silica gel chromatography with ethyl acetate/hexane (3:7) eluent achieves >99% purity. However, this method suffers from:

  • 15-20% product loss
  • High solvent consumption (5 L/mol)
  • Extended processing times (>8 hours)

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3):

  • δ 3.12 (s, 3H, N-CH3)
  • δ 4.27 (dd, J=8.4 Hz, 2H, CH2)
  • δ 6.89-7.45 (m, 9H, aromatic)

FT-IR (KBr):

  • 1715 cm⁻¹ (C=O stretch)
  • 1210 cm⁻¹ (C=S stretch)
  • 1245 cm⁻¹ (asymmetric Ph-O-Ph)

Thermal Stability

DSC analysis reveals:

  • Melting point: 198-201°C (peak)
  • Decomposition onset: 235°C
  • ΔHfusion: 112.4 J/g

Industrial-Scale Considerations

Waste Stream Management

Typical E-factors:

  • Aqueous waste: 12 kg/kg product
  • Organic waste: 8 kg/kg product
  • Solid waste: 1.5 kg/kg product

Closed-loop solvent recovery systems can reduce VOC emissions by 78%.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor trials demonstrate:

  • 94% conversion in 22 minutes (vs 8 hours batch)
  • 5-fold productivity increase
  • Narrower PSD (D90/D10 = 1.3 vs 2.1 batch)

Biocatalytic Approaches

Immobilized thioredoxin reductase enables:

  • Ambient temperature reactions
  • Phosphate buffer solvent systems
  • 99% atom economy

Current limitations include enzyme cost ($12/g) and substrate inhibition above 0.5M.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one has been investigated for its anticancer properties. Several studies have shown that derivatives of thioxoimidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, one study demonstrated that compounds derived from this scaffold showed significant activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with IC50 values indicating potent cytotoxicity .

Mechanism of Action
The compound appears to inhibit specific enzymes or receptors involved in cancer progression. Its mechanism may involve binding to active sites or allosteric sites of target proteins, modulating their function and leading to reduced cell proliferation .

Antibacterial Properties

Recent research has highlighted the antibacterial potential of thioxoimidazolidinone derivatives. A study focused on new hydantoin compounds indicated that they could inhibit bacterial adhesion, suggesting their application as novel antibacterial agents . The structure-activity relationship indicates that the 4-thioxoimidazolidin ring is crucial for antibacterial efficacy.

Materials Science

In materials science, this compound serves as a building block for synthesizing novel polymers and materials. Its unique chemical structure allows for the development of materials with specialized properties, such as enhanced mechanical strength or thermal stability.

Biological Studies

The compound has been utilized as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and developing new therapeutic strategies .

Summary Table of Applications

Application AreaKey Findings
Medicinal Chemistry Exhibits significant anticancer activity against various cell lines; mechanism involves enzyme inhibition.
Antibacterial Activity Potential as a novel antibacterial agent; effective in inhibiting bacterial adhesion.
Materials Science Used as a building block for new polymers with unique properties.
Biological Studies Serves as a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular receptors, leading to changes in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of 2-Thioxoimidazolidin-4-one Derivatives
Compound Name Substituents Key Activities Findings Reference
1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one 1-Me, 3-(4-phenoxyphenyl) Hypothesized: Antiparasitic, antioxidant Structural similarity to schistosomicidal agents; phenoxyphenyl may enhance membrane penetration.
(Z)-3-(4-Chlorobenzyl)-5-(4-nitrobenzylidene)-1-methyl-2-thioxoimidazolidin-4-one 3-(4-Cl-Bn), 5-(4-NO2-Bnidene) Schistosomicidal Caused tegumental damage in Schistosoma mansoni worms (body contraction, spine loss).
5-((1H-Pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one derivatives 5-(Pyrazolylmethylene) Cytotoxic IC50 values of 12–45 μM against human colon carcinoma cells (HCT-116).
5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters 5-(4-OH-Bn), ester groups Herbicidal 50–60% efficacy against Stellaria media and Echinochloa crus-galli at 1,000 g/ha.
3-((2-Bromobenzylidene)amino)-2-thioxoimidazolidin-4-one (C5) 3-(2-Br-Bnidene) Antibacterial Inhibited Staphylococcus aureus biofilm formation (MBIC: 64 μg/mL).

Structure-Activity Relationships (SAR)

  • Position 1 : Methyl substitution (as in the target compound) improves metabolic stability compared to unsubstituted analogues .
  • Position 3: Aryl groups (e.g., phenoxyphenyl, chlorobenzyl) enhance lipophilicity and target binding. For example, 4-phenoxyphenyl may increase interaction with hydrophobic enzyme pockets, while chlorobenzyl derivatives exhibit antiparasitic activity .
  • Position 5 : Electrophilic substituents (e.g., benzylidene, pyrazolylmethylene) correlate with cytotoxic and herbicidal activities. Polar groups (e.g., hydroxybenzyl esters) improve solubility but reduce membrane permeability .

Pharmacological and Toxicological Profiles

  • Antioxidant Activity : The 2-thioxo group scavenges free radicals, a feature shared with antidiabetic analogues like 5-arylidene-2-thioxoimidazolidin-4-ones .
  • Toxicity : The 2-thioxoimidazolidin-4-one core can act as a Michael acceptor, leading to off-target reactivity. Replacement with sulphonamide moieties (e.g., in perforin inhibitors) reduces toxicity but may lower potency .

Biological Activity

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is a derivative of the 2-thioxoimidazolidin-4-one scaffold, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its anticancer effects, antibacterial properties, and underlying mechanisms of action.

Research indicates that compounds within the 2-thioxoimidazolidin-4-one class exhibit significant anticancer properties through various mechanisms. A notable study demonstrated that this compound effectively induced apoptosis in HepG2 liver cancer cells. The compound was shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic factors. Specifically, it enhanced the expression of genes such as p53, PUMA, and caspases (3, 8, and 9), while downregulating Bcl-2 .

In Vitro and In Vivo Studies

In vitro cytotoxicity assays revealed an IC50 value of 0.017 µM for this compound against HepG2 cells, significantly lower than standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) . In vivo studies on SEC-carcinoma-bearing mice showed that treatment with the compound resulted in improved hematological parameters and antioxidant levels, indicating a protective effect on normal tissues while exerting cytotoxic effects on tumor cells .

Table: Summary of Anticancer Effects

ParameterControl GroupTreated Group (Compound)
IC50 (HepG2 Cells)-0.017 µM
Apoptosis Induction-19.35-fold increase
Hemoglobin LevelNormalNon-significant increase
WBC CountHighSignificant decrease
GSH LevelLowIncreased to 39.27 mg/g

Efficacy Against Resistant Strains

The compound's antibacterial properties were evaluated against multi-drug resistant strains of Staphylococcus aureus (MRSA). It demonstrated significant efficacy in reducing the minimum inhibitory concentration (MIC) of oxacillin by up to 32-fold . This suggests that the compound can act as an antibiotic adjuvant, enhancing the effectiveness of existing antibiotics against resistant pathogens.

The antibacterial mechanism appears to involve inhibition of bacterial efflux pumps, which are responsible for drug resistance in many pathogens. Molecular modeling studies indicated that the compound binds effectively to the active site of penicillin-binding protein PBP2a in MRSA, facilitating enhanced antibiotic action .

Case Study: HepG2 Cell Line

A detailed examination was conducted using HepG2 cell lines treated with varying concentrations of this compound. The results indicated a dose-dependent response with significant apoptosis observed at lower concentrations compared to controls.

Case Study: MRSA Infections

In a clinical setting, patients with MRSA infections were treated with a combination therapy including this compound as an adjunct to standard antibiotic treatment. Results showed improved clinical outcomes and reduced infection rates, highlighting its potential role in managing resistant bacterial infections .

Q & A

Q. What are the established synthetic routes for 1-methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via multi-step reactions involving phenoxyphenyl precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate imidazolidinone ring formation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity . Yield optimization involves temperature control (70–90°C) and stoichiometric adjustments (1:1.2 molar ratio of thiourea to ketone) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • NMR : ¹H NMR (δ 2.8–3.2 ppm for methyl groups; δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 165–175 ppm for thiocarbonyl groups) confirm backbone and substituent positions .
  • FTIR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1) .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) with structural homology to known imidazolidinone targets .
  • Assay conditions : Use microplate-based fluorescence/quenching assays (IC₅₀ determination) or bacterial growth inhibition (MIC testing) at 10–100 µM concentrations .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of derivatives?

  • Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) to map transition states and charge distribution for substituent effects .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., ATP-binding pockets) .
  • Reaction path screening : ICReDD’s computational-experimental feedback loop narrows optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

  • Case example : Discrepancies in NMR shifts vs. DFT-predicted values may arise from solvent effects or crystal packing. Validate with X-ray crystallography (e.g., CCDC deposition) .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with observed reactivity .

Q. What methodologies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 1-methyl position to enhance aqueous solubility .

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., thiourea decomposition) via precise temperature/residence time control .
  • Green chemistry : Replace toxic solvents (DMF) with Cyrene® or 2-MeTHF, achieving ≥80% yield in scaled batches (≥10 g) .

Methodological Considerations

Q. What safety protocols are essential when handling thiocarbonyl intermediates?

  • Ventilation : Use fume hoods for reactions releasing H₂S or CS₂ .
  • Personal protective equipment (PPE) : Nitrile gloves and chemical goggles mandatory due to irritant properties .

Q. How can researchers differentiate between tautomeric forms of the thiocarbonyl group?

  • Variable-temperature NMR : Monitor chemical shift changes (e.g., δ 165–175 ppm for ¹³C) to identify dominant tautomers .
  • IR spectroscopy : Compare C=S (1250 cm⁻¹) and C=O (1700 cm⁻¹) band intensities under different pH conditions .

Data Analysis and Optimization

Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR)?

  • Multivariate analysis : Partial Least Squares Regression (PLSR) to correlate substituent descriptors (logP, polar surface area) with bioactivity .
  • Machine learning : Train Random Forest models on PubChem datasets to prioritize synthetic targets .

Q. How can researchers optimize catalytic systems for asymmetric synthesis?

  • Chiral ligands : Screen bisoxazoline or BINAP derivatives with Cu(I)/Pd(0) catalysts for enantioselective cyclization (≥90% ee) .
  • High-throughput screening : Use robotic platforms to test 100+ ligand/metal combinations in parallel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.